molecular formula C8H9ClN2O2 B13290948 (2S)-2-Amino-3-(3-chloropyridin-2-YL)propanoic acid

(2S)-2-Amino-3-(3-chloropyridin-2-YL)propanoic acid

Cat. No.: B13290948
M. Wt: 200.62 g/mol
InChI Key: UELOUCAXPFVTGZ-LURJTMIESA-N
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Description

(2S)-2-Amino-3-(3-chloropyridin-2-YL)propanoic acid is a chiral amino acid derivative that features a pyridine ring substituted with a chlorine atom at the 3-position

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(3-chloropyridin-2-YL)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

(2S)-2-Amino-3-(3-chloropyridin-2-YL)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(3-chloropyridin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives with substituted pyridine rings, such as:

Uniqueness

What sets (2S)-2-Amino-3-(3-chloropyridin-2-YL)propanoic acid apart is its specific substitution pattern and chiral center, which can confer unique biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

(2S)-2-amino-3-(3-chloropyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H9ClN2O2/c9-5-2-1-3-11-7(5)4-6(10)8(12)13/h1-3,6H,4,10H2,(H,12,13)/t6-/m0/s1

InChI Key

UELOUCAXPFVTGZ-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(N=C1)C[C@@H](C(=O)O)N)Cl

Canonical SMILES

C1=CC(=C(N=C1)CC(C(=O)O)N)Cl

Origin of Product

United States

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